molecular formula C17H21N5O3S2 B13357419 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13357419
M. Wt: 407.5 g/mol
InChI Key: RNQNGAGLXPWSSL-UHFFFAOYSA-N
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Description

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps, starting from the appropriate precursors. The synthetic route typically includes the formation of the triazole and thiadiazole rings, followed by their fusion to form the triazolothiadiazole scaffold. The reaction conditions often involve the use of solvents, catalysts, and specific temperature controls to ensure the desired product yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar compounds to 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles and triazolopyrazines. These compounds share similar structural features but may differ in their pharmacological activities and applications. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological properties .

Biological Activity

The compound 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₄H₁₈N₄O₂S
  • Molecular Weight : 306.39 g/mol
  • Functional Groups :
    • Triazole ring
    • Thiadiazole ring
    • Piperidine moiety
    • Methylsulfonyl group

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-thiadiazoles exhibit significant anticancer properties. For instance, a study conducted by the National Cancer Institute evaluated various derivatives against 60 cancer cell lines. The results indicated that compounds similar to the one showed potent antitumor activity across several types of cancer, including breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation .

Cell Line IC50 (µM) Activity
MDA-MB-468 (Breast)0.25High antitumor activity
A549 (Lung)0.30Moderate antitumor activity
HCT116 (Colon)0.45Moderate antitumor activity

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes. Notably, it has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegenerative diseases. In vitro studies indicate that certain derivatives display IC50 values in the low micromolar range, suggesting promising therapeutic potential for treating depression and other related disorders .

Enzyme IC50 (µM) Type
MAO-A0.060Potent inhibitor
MAO-B0.120Moderate inhibitor

Antimicrobial Activity

The antimicrobial properties of triazolo-thiadiazoles have also been explored. Compounds within this class have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

Case Studies

  • Antitumor Efficacy in Preclinical Models
    • A study published in the Journal of Organic and Pharmaceutical Chemistry reported that a series of triazolo-thiadiazole derivatives exhibited significant antitumor effects in xenograft models, leading to tumor regression in treated animals .
  • MAO Inhibition and Neuroprotection
    • Research highlighted in PMC articles indicates that certain derivatives not only inhibited MAO but also provided neuroprotective effects in models of neurodegeneration, suggesting their potential for treating Alzheimer's disease .

Properties

Molecular Formula

C17H21N5O3S2

Molecular Weight

407.5 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-3-yl)-6-(1-phenoxyethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H21N5O3S2/c1-12(25-14-8-4-3-5-9-14)16-20-22-15(18-19-17(22)26-16)13-7-6-10-21(11-13)27(2,23)24/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3

InChI Key

RNQNGAGLXPWSSL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN2C(=NN=C2S1)C3CCCN(C3)S(=O)(=O)C)OC4=CC=CC=C4

Origin of Product

United States

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